

# An In-depth Technical Guide to Erysenegalensein E: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Erysenegalensein E** is a prenylated isoflavonoid, a class of natural products known for their diverse biological activities. Isolated from the stem bark of Erythrina senegalensis, a plant traditionally used in African medicine, **Erysenegalensein E** has emerged as a molecule of interest for its potential therapeutic applications, particularly in oncology.[1][2][3][4] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Erysenegalensein E**, intended to support researchers and professionals in drug discovery and development.

### **Chemical and Physical Properties**

**Erysenegalensein E** is characterized by a core isoflavonoid structure substituted with two prenyl groups, which contribute to its lipophilicity and biological activity.[5][6] The IUPAC name for this compound is 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one.[1]

A summary of its key chemical and physical properties is presented in the table below. While experimental data for properties such as melting point and solubility are not readily available in the current literature, computed values provide useful estimates.



Property	Value	Source
Molecular Formula	C25H26O6	[1]
Molecular Weight	422.5 g/mol	[1]
Exact Mass	422.17293854 Da	[1]
Appearance	Data not available	
Melting Point	Data not available	_
Boiling Point	Data not available	_
Solubility	Data not available	_
XLogP3	5.5	[1]

#### **Spectroscopic Data**

Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of **Erysenegalensein E**. While a complete set of published spectra is not currently available, the following sections describe the expected spectroscopic features based on its chemical structure and data from related flavonoid compounds.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Erysenegalensein E** would exhibit characteristic signals corresponding to its isoflavonoid core and prenyl substituents.

- ¹H-NMR: The spectrum would be expected to show signals for aromatic protons on the A and B rings, a characteristic singlet for the H-2 proton of the isoflavone core, and distinct signals for the vinyl and methyl protons of the two different prenyl groups. The presence of hydroxyl groups would be indicated by broad singlets, the chemical shifts of which may vary depending on the solvent and concentration.
- <sup>13</sup>C-NMR: The spectrum would display resonances for the carbonyl carbon (C-4), the olefinic carbons of the C-ring, and the aromatic carbons of the A and B rings. The carbons of the prenyl side chains would also give rise to a series of characteristic signals. A thumbnail of a <sup>13</sup>C NMR spectrum is available on PubChem.[7]



#### **Mass Spectrometry (MS)**

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **Erysenegalensein E**.

- High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition of the molecule, consistent with the molecular formula C<sub>25</sub>H<sub>26</sub>O<sub>6</sub>.[1]
- Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would likely involve characteristic losses of the prenyl side chains and retro-Diels-Alder (RDA) fragmentation of the C-ring, which is a common fragmentation pathway for flavonoids.

#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

The UV-Vis spectrum of **Erysenegalensein E** in a solvent such as methanol would be expected to show absorption bands characteristic of the isoflavone chromophore. Typically, isoflavones exhibit two major absorption bands:

- Band I: In the region of 300-340 nm, corresponding to the B-ring cinnamoyl system.
- Band II: In the region of 240-270 nm, corresponding to the A-ring benzoyl system.

#### Infrared (IR) Spectroscopy

The IR spectrum of **Erysenegalensein E** would display absorption bands corresponding to its various functional groups:

- O-H stretching: A broad band in the region of 3200-3600 cm<sup>-1</sup> due to the hydroxyl groups.
- C-H stretching: Bands in the region of 2850-3000 cm<sup>-1</sup> for aliphatic C-H bonds and above 3000 cm<sup>-1</sup> for aromatic and vinylic C-H bonds.
- C=O stretching: A strong, sharp band around 1630-1660 cm<sup>-1</sup> for the conjugated ketone of the chromen-4-one system.
- C=C stretching: Bands in the region of 1450-1600 cm<sup>-1</sup> for the aromatic rings.
- C-O stretching: Bands in the region of 1000-1300 cm<sup>-1</sup>.



# Experimental Protocols Isolation and Purification of Erysenegalensein E

The following is a generalized protocol for the isolation of flavonoids from Erythrina senegalensis, which can be adapted for the specific isolation of **Erysenegalensein E**.

- 1. Plant Material Collection and Preparation:
- Collect the stem bark of Erythrina senegalensis.
- Air-dry the plant material at room temperature and then grind it into a fine powder.
- 2. Extraction:
- Perform sequential extraction of the powdered plant material with solvents of increasing polarity, such as hexane, dichloromethane (DCM), and methanol (MeOH).[4] Maceration is a commonly used technique.[8]
- The extraction with a dichloromethane/methanol mixture (CH<sub>2</sub>Cl<sub>2</sub>/MeOH 1:1) has been shown to provide a good yield of flavonoid-rich extract.[9]
- Concentrate the extracts under reduced pressure using a rotary evaporator.
- 3. Chromatographic Separation:
- Subject the crude extract (typically the DCM or CH<sub>2</sub>Cl<sub>2</sub>/MeOH extract) to column chromatography on silica gel.
- Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.
- Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.
- Further purify the combined fractions containing the target compound using additional chromatographic techniques such as preparative TLC or high-performance liquid chromatography (HPLC).[5][10]



The workflow for the isolation and purification of **Erysenegalensein E** can be visualized as follows:



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Isolation and Purification Workflow for **Erysenegalensein E**.

## **Biological Activity**

**Erysenegalensein E** has been identified as a cytotoxic agent, exhibiting antiproliferative activity against cancer cells.[1][2][3]

#### Cytotoxicity

Studies have shown that **Erysenegalensein E** possesses cytotoxic properties.[3] One study reported its activity against the KB-3-1 cancer cell line, although specific IC<sub>50</sub> values were not provided in the reviewed literature.[2] The cytotoxic effects of isoflavonoids from Erythrina species are often attributed to the induction of apoptosis.[9][11]

#### **Mechanism of Action**

The precise molecular mechanism of action for **Erysenegalensein E** has not been fully elucidated. However, based on studies of structurally related isoflavonoids isolated from Erythrina species, several potential signaling pathways may be involved in its cytotoxic effects. These include the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]

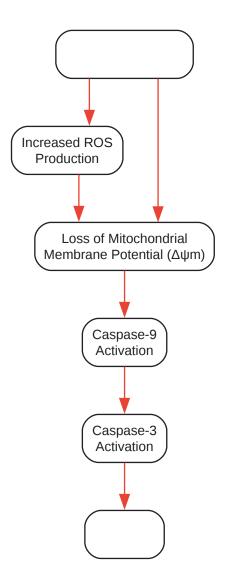
A proposed general mechanism for isoflavonoid-induced apoptosis involves the following key events:

 Induction of Apoptosis: Treatment with cytotoxic isoflavonoids can lead to morphological changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies.



- Mitochondrial Membrane Potential ( $\Delta\psi m$ ) Disruption: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential.
- Caspase Activation: The disruption of the mitochondrial membrane can lead to the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3.
- ROS Production: An increase in reactive oxygen species (ROS) can also contribute to the induction of apoptosis.[11]

The potential signaling pathway for **Erysenegalensein E**-induced apoptosis is illustrated in the following diagram:



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Proposed Apoptotic Signaling Pathway for Erysenegalensein E.

#### Conclusion

**Erysenegalensein E** is a promising prenylated isoflavonoid with demonstrated cytotoxic activity. This technical guide has summarized the currently available information on its physical, chemical, and biological properties. Further research is warranted to fully elucidate its spectroscopic characteristics, establish a standardized isolation protocol, and comprehensively investigate its mechanism of action and therapeutic potential. The data presented herein serves as a valuable resource for scientists and researchers dedicated to the exploration and development of novel anticancer agents from natural sources.

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